molecular formula C12H10F4O3 B7937301 Ethyl 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate

Ethyl 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate

Cat. No.: B7937301
M. Wt: 278.20 g/mol
InChI Key: BCOLPDIBMDAAFM-UHFFFAOYSA-N
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Description

Ethyl 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted phenyl ring and a trifluoromethyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate typically involves the esterification of 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-oxopropanoate
  • Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate
  • Ethyl 3-(3-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This configuration can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 3-[5-fluoro-2-(trifluoromethyl)phenyl]-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4O3/c1-2-19-11(18)6-10(17)8-5-7(13)3-4-9(8)12(14,15)16/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOLPDIBMDAAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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